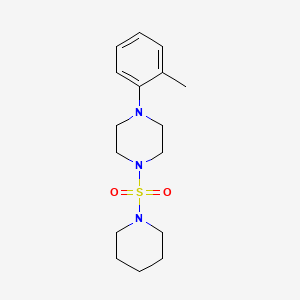
1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound is characterized by its cyclobutyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of cyclobutyl hydrazine with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction proceeds under reflux conditions to yield the desired compound.
Cyclization Reaction: Another approach involves the cyclization of 1-cyclobutyl-1H-pyrazol-5-ylmethanol using a suitable dehydrating agent, such as phosphorus oxychloride, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivative: Oxidation of the compound yields the corresponding carboxylic acid.
Alcohol: Reduction of the ketone group results in the formation of an alcohol.
Substitution Products: Various substituted pyrazoles can be obtained through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-Cyclobutyl-1H-pyrazol-3-yl)ethan-1-one: This compound differs in the position of the cyclobutyl group on the pyrazole ring.
1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-one: This compound has a different substitution pattern on the pyrazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-(2-cyclobutylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)9-5-6-10-11(9)8-3-2-4-8/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWZMJBJZVFICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)
![(2E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2845978.png)

![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)
![N-[(4-methylphenyl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2845985.png)
![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2845986.png)

![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)
![4-methoxy-1-phenyl-5-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2845993.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)
![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)
